molecular formula C9H12BrNO3S B1408864 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide CAS No. 1704069-10-2

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Cat. No. B1408864
CAS RN: 1704069-10-2
M. Wt: 294.17 g/mol
InChI Key: YNWQBYOFBXZOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO3S . It has an average mass of 294.165 Da and a monoisotopic mass of 292.972107 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, it is recommended to refer to specialized chemical databases or software.

Scientific Research Applications

Photodynamic Therapy

A derivative of benzenesulfonamide, specifically a zinc(II) phthalocyanine substituted with benzenesulfonamide groups, has been studied for its properties as a photosensitizer in photodynamic therapy, particularly in cancer treatment. This compound demonstrates excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment. The studies emphasize the importance of the structural components of the compound in determining its photophysical, photochemical, and photosensitizing properties, which are crucial for effective application in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022), (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Properties

Another derivative, (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and evaluated for its anticancer properties. Its structure and potential therapeutic effects in treating cancer were studied, indicating the relevance of such compounds in the development of new anticancer drugs (Zhang, Shi-jie, & Hu, 2010).

Enzyme Inhibition

New synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their enzyme inhibition potential. These compounds were assessed for their ability to inhibit acetylcholinesterase and α-glucosidase, with several compounds showing promising results. The study highlights the potential of these compounds in therapeutic applications related to enzyme inhibition (Riaz, 2020).

properties

IUPAC Name

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-6-4-8(10)5-7(2)9(6)15(12,13)11-14-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQBYOFBXZOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NOC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223819
Record name Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

CAS RN

1704069-10-2
Record name Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Reactant of Route 2
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Reactant of Route 3
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Reactant of Route 5
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide
Reactant of Route 6
4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.